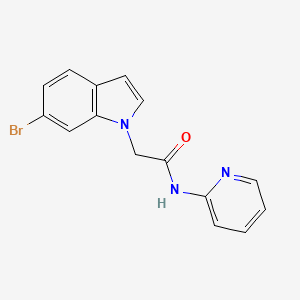
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DBTMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBTMT belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol may act by inhibiting enzymes or proteins that are essential for the growth and survival of microorganisms or cancer cells.
Biochemical and Physiological Effects:
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research and development of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of other diseases, such as viral infections and parasitic diseases, could also be explored. Finally, the development of new formulations and delivery methods for 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with methylamine and sodium hydroxide to yield 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Several studies have reported the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of various diseases, such as tuberculosis, fungal infections, and cancer.
Propriétés
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHVIGVPYKWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)


![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)

![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)

![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)